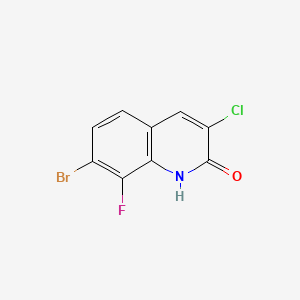
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one is a chemical compound with the molecular formula C9H5BrClFN2 and a molecular weight of 275.51 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinoline derivatives followed by specific substitution reactions to introduce the bromo, chloro, and fluoro groups at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo, chloro, and fluoro) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-3-chloroquinolin-2(1H)-one
- 7-Bromo-8-fluoroquinolin-2(1H)-one
- 3-Chloro-8-fluoroquinolin-2(1H)-one
Uniqueness
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one is unique due to the specific combination of bromo, chloro, and fluoro substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H4BrClFNO |
|---|---|
Molekulargewicht |
276.49 g/mol |
IUPAC-Name |
7-bromo-3-chloro-8-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H4BrClFNO/c10-5-2-1-4-3-6(11)9(14)13-8(4)7(5)12/h1-3H,(H,13,14) |
InChI-Schlüssel |
OOPQGRBRCZQONJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=C(C(=O)N2)Cl)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















